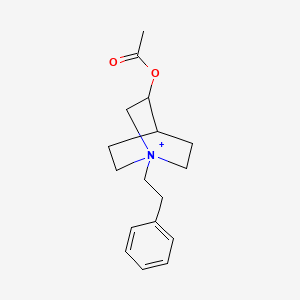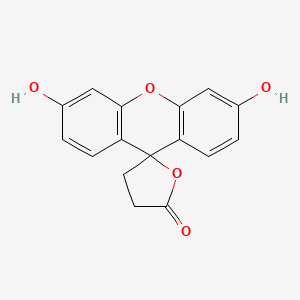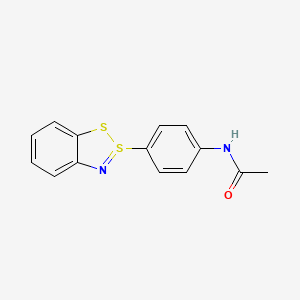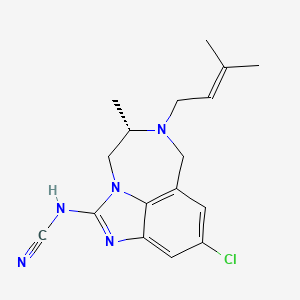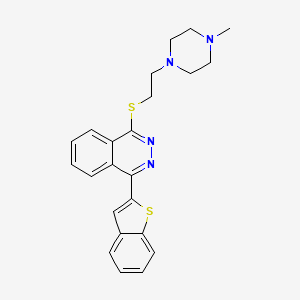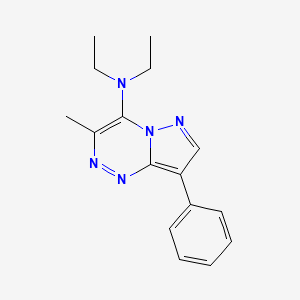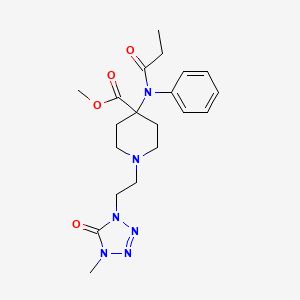
6U5Kwa8tpl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate , identified by the Unique Ingredient Identifier (UNII) 6U5KWA8TPL , is a complex organic molecule with a molecular formula of C20H28N6O4 . This compound is notable for its unique structure, which includes a tetrazole ring, a piperidine ring, and an anilino group.
准备方法
The synthesis of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is typically synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final steps involve coupling the tetrazole and piperidine rings with the anilino group through amide bond formation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反应分析
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate , chromium trioxide , hydrogen gas , and palladium catalysts . Major products formed include carboxylic acids , alcohols , and substituted tetrazoles .
科学研究应用
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzyme active sites , inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate can be compared with other compounds containing tetrazole and piperidine rings:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Piperidine derivatives: Various piperidine derivatives are used in pharmaceuticals for their biological activities.
The uniqueness of Methyl 1-(2-(4-methyl-5-oxo-tetrazol-1-yl)ethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
属性
CAS 编号 |
69049-37-2 |
|---|---|
分子式 |
C20H28N6O4 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
methyl 1-[2-(4-methyl-5-oxotetrazol-1-yl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H28N6O4/c1-4-17(27)26(16-8-6-5-7-9-16)20(18(28)30-3)10-12-24(13-11-20)14-15-25-19(29)23(2)21-22-25/h5-9H,4,10-15H2,1-3H3 |
InChI 键 |
PQWCIBGVZZNCPB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


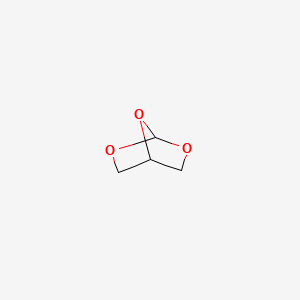
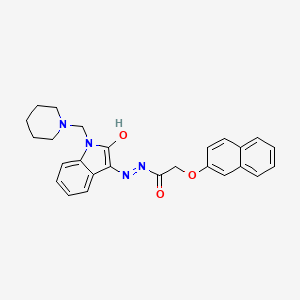
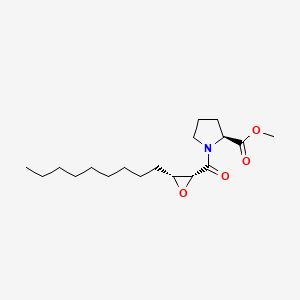
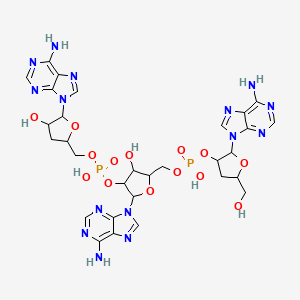
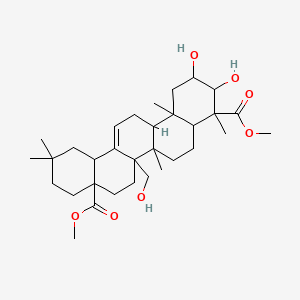

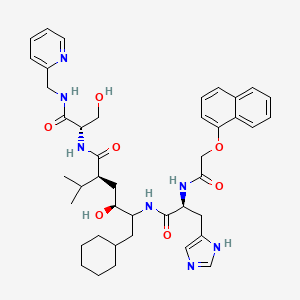
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
